m-PEG3-phosphonic acid
Overview
Description
m-PEG3-phosphonic acid is a compound that belongs to the class of PEG-based linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound has a molecular weight of 228.181 g/mol and a chemical formula of C7H17O6P .
Preparation Methods
The synthesis of m-PEG3-phosphonic acid typically involves the hydrolysis of phosphonates. One common method is the use of concentrated hydrochloric acid (HCl) at reflux for several hours . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
m-PEG3-phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common reagents used in these reactions include bromotrimethylsilane, methanol, and concentrated hydrochloric acid . The major products formed from these reactions are typically phosphonic acid derivatives and other related compounds.
Scientific Research Applications
m-PEG3-phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
m-PEG3-phosphonic acid functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand targets an E3 ubiquitin ligase, and the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
m-PEG3-phosphonic acid is unique due to its specific structure and function as a PEG-based linker. Similar compounds include:
m-PEG3-(CH2)6-phosphonic acid: Another PEG-based linker with a longer carbon chain.
Phosphoric acid derivatives: Compounds with similar functional groups but different applications.
Phosphinic acid derivatives: Compounds that undergo similar chemical reactions but have different properties and uses.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQTUJZUDXJUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.